4'-Cyano-2',6'-dimethylacetophenone

Catalog No.
S8595606
CAS No.
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
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4'-Cyano-2',6'-dimethylacetophenone

Product Name

4'-Cyano-2',6'-dimethylacetophenone

IUPAC Name

4-acetyl-3,5-dimethylbenzonitrile

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-7-4-10(6-12)5-8(2)11(7)9(3)13/h4-5H,1-3H3

InChI Key

HZQUAMCVQNXYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)C#N

4'-Cyano-2',6'-dimethylacetophenone (IUPAC: 1-(4-cyano-2,6-dimethylphenyl)ethan-1-one) is characterized by a benzene ring substituted with:

  • A ketone group (-COCH3) at the 1-position,
  • Methyl groups (-CH3) at the 2- and 6-positions,
  • A cyano group (-CN) at the 4-position.

Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol (calculated from analogs).

Structural Features:

  • The electron-withdrawing cyano group enhances the electrophilicity of the ketone, influencing reactivity in nucleophilic additions.
  • Steric hindrance from the 2,6-dimethyl groups may restrict substitution patterns in further synthetic modifications.

Historical Context in Organic Synthesis

Acetophenone derivatives have been pivotal in organic synthesis since the 19th century. The introduction of cyano groups into such frameworks emerged prominently in the mid-20th century, driven by demand for nitrile-based intermediates in agrochemicals and pharmaceuticals. For example:

  • Friedel-Crafts Acylation: A common route to acetophenones, though the directing effects of cyano and methyl groups complicate regioselectivity.
  • Cyano Group Utilization: The cyano group serves as a precursor to amines, tetrazoles, and carboxylic acids, expanding utility in drug design.

Significance in Pharmaceutical Intermediate Development

4'-Cyano-2',6'-dimethylacetophenone’s structural motifs align with key pharmacophores:

  • Nitrile Bioisosterism: Cyano groups mimic carboxylic acids or carbonyls, improving metabolic stability in drug candidates.
  • Case Study: Analogous compounds like 4-cyano-2-fluorobenzyl alcohol (CAS 219873-06-0) are intermediates in antiviral agents, highlighting the role of nitriles in medicinal chemistry.

The Friedel-Crafts acylation reaction serves as a foundational methodology for introducing acetyl groups into aromatic systems. For 4'-cyano-2',6'-dimethylacetophenone, this reaction typically involves the acetylation of a pre-functionalized benzene derivative. Acyl chlorides, such as acetyl chloride, react with substituted benzene rings in the presence of a Lewis acid catalyst like aluminium chloride to form ketones [5].

In this case, the substrate must already possess methyl groups at the 2' and 6' positions to ensure proper regioselectivity. The reaction proceeds via electrophilic aromatic substitution, where the acyl group is directed to the para position relative to the existing substituents. For example, acetylation of 2,6-dimethylbenzonitrile under Friedel-Crafts conditions yields the desired acetophenone derivative. The catalytic role of aluminium chloride is critical for stabilizing the acylium ion intermediate, which enhances electrophilicity and facilitates ring substitution [5].

Key Parameters for Friedel-Crafts Acylation
Catalyst: Aluminium chloride (1.2 equiv)
Solvent: Dichloromethane or nitrobenzene
Temperature: 60–80°C
Reaction Time: 4–6 hours

This method achieves moderate yields (60–75%) but requires stringent control over steric and electronic effects due to the pre-existing methyl and cyano groups [5].

Cyanation Reaction Strategies

Introducing the cyano group at the 4' position necessitates precise functionalization. Two primary approaches are employed:

Direct Cyanation via Nucleophilic Substitution

Aryl halides or triflates undergo cyanation using copper(I) cyanide or potassium cyanide in the presence of palladium catalysts. For instance, 2,6-dimethylbromoacetophenone reacts with CuCN in dimethylformamide at 120°C to yield the cyano derivative [2]. This method is limited by competing side reactions, such as hydrolysis of the nitrile group under acidic conditions.

Nitrile Group Retention During Synthesis

An alternative strategy involves retaining the cyano group throughout the synthetic pathway. For example, 4-cyanobenzoic acid may be converted to its acid chloride, followed by Friedel-Crafts acylation with a xylenol derivative [6]. This approach avoids post-acylation cyanation steps, improving overall efficiency.

Comparison of Cyanation Methods
MethodYieldPurity
Direct substitution (CuCN)50–65%≥90%
Pre-functionalized nitrile retention70–85%≥95%

Catalytic Systems for Regioselective Functionalization

Achieving regioselectivity in polysubstituted acetophenones demands tailored catalytic systems.

Lewis Acid Catalysts

Aluminium chloride and zinc chloride are widely used to direct electrophilic substitution to the para position. In the presence of steric hindrance from 2',6'-dimethyl groups, these catalysts enhance reaction rates by polarizing the acylating agent [5].

Transition Metal-Mediated Catalysis

Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), enable Suzuki-Miyaura couplings for introducing aryl groups post-cyanation [4]. While not directly used in 4'-cyano-2',6'-dimethylacetophenone synthesis, these systems inform strategies for functionalizing analogous structures.

Optimization of Reaction Conditions

Reaction parameters significantly impact yield and selectivity:

Solvent Effects

Polar aprotic solvents like dimethyl sulfoxide improve nitrile stability, while non-polar solvents (e.g., toluene) favor Friedel-Crafts acylation [6].

Temperature and Time

Cyanation reactions require elevated temperatures (100–130°C) to overcome kinetic barriers, whereas Friedel-Crafts acylation proceeds optimally at 60–80°C [5] [6]. Prolonged heating (>8 hours) risks decomposition of the nitrile group.

Stoichiometric Ratios

A 1:1 molar ratio of acyl chloride to aromatic substrate minimizes polyacylation. Excess aluminium chloride (1.2–1.5 equiv) ensures complete activation of the electrophile [5].

Optimized Conditions for Cyanoacetophenone Synthesis
Substrate: 2,6-Dimethylbenzoyl chloride
Cyanation Agent: CuCN (1.1 equiv)
Solvent: DMF
Temperature: 120°C
Time: 3 hours
Yield: 78%

These methodologies collectively enable the efficient and selective synthesis of 4'-cyano-2',6'-dimethylacetophenone, advancing its utility in pharmaceutical and materials science applications [2] [5] [6].

The X-ray crystallographic analysis of 4'-Cyano-2',6'-dimethylacetophenone provides fundamental insights into its three-dimensional molecular structure and solid-state arrangements. Single crystal X-ray diffraction studies have been conducted on related acetophenone derivatives, revealing important structural parameters that can be extrapolated to understand the crystallographic behavior of this specific compound [1] [2] [3].

The molecular structure of 4'-Cyano-2',6'-dimethylacetophenone adopts a configuration where the aromatic ring and carbonyl group maintain specific geometric relationships. Based on crystallographic studies of similar substituted acetophenones, the compound exhibits characteristic structural features typical of aromatic ketones with electron-withdrawing cyano substituents [2] [4]. The presence of the cyano group at the para position relative to the carbonyl significantly influences the electron density distribution across the aromatic system [1].

Crystal packing analysis reveals that molecules of 4'-Cyano-2',6'-dimethylacetophenone are likely stabilized through various intermolecular interactions. Studies on related acetophenone derivatives demonstrate that crystal structures are predominantly governed by weak hydrogen bonding interactions, including C-H···O contacts involving the carbonyl oxygen [2] [3]. The cyano group can participate in additional intermolecular interactions, particularly C-H···N hydrogen bonds, which contribute to the overall crystal stability [1].

The methyl substituents at the 2' and 6' positions introduce significant steric effects that influence both molecular conformation and crystal packing. These ortho methyl groups create steric hindrance that affects the planarity of the aromatic ring system relative to the carbonyl group [5] [6]. The resulting non-planar arrangement has implications for the overall crystal structure and intermolecular packing efficiency.

Unit cell parameters for 4'-Cyano-2',6'-dimethylacetophenone can be estimated based on similar acetophenone derivatives. Related compounds typically crystallize in common space groups such as P21/c or P-1, with unit cell dimensions reflecting the molecular size and packing arrangements [2] [3]. The presence of the cyano group and methyl substituents influences the overall molecular volume and consequently affects the crystal density and packing coefficient.

Spectroscopic Profiling (FTIR, NMR, MS)

Fourier Transform Infrared Spectroscopy

The FTIR spectrum of 4'-Cyano-2',6'-dimethylacetophenone exhibits characteristic absorption bands that provide definitive structural identification. The most prominent feature is the carbonyl stretching vibration, which appears at approximately 1680-1690 cm⁻¹ [7] [8]. This frequency is slightly lower than that observed for simple acetophenone derivatives due to the electron-withdrawing effect of the para cyano substituent and potential conjugation effects [7].

The cyano group contributes a distinctive sharp absorption band at approximately 2220-2230 cm⁻¹ [9] [10]. This characteristic nitrile stretching frequency is diagnostic for the presence of the C≡N functional group and appears as one of the most intense peaks in the spectrum [9]. The exact position within this range depends on the electronic environment created by the surrounding substituents.

Aromatic C-H stretching vibrations are observed in the region 3000-3100 cm⁻¹, while the methyl C-H stretches appear at 2850-3000 cm⁻¹ [11] [7]. The aromatic C=C stretching vibrations manifest as multiple bands between 1450-1650 cm⁻¹, with specific patterns reflecting the substitution pattern on the benzene ring [7] [8]. The presence of methyl groups at the ortho positions creates characteristic bending vibrations around 1375 cm⁻¹ [7].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 4'-Cyano-2',6'-dimethylacetophenone displays well-resolved signals that confirm the proposed structure. The acetyl methyl group appears as a singlet at approximately δ 2.6 ppm, similar to other acetophenone derivatives [12] [13]. This chemical shift reflects the deshielding effect of the adjacent carbonyl group [12].

The aromatic protons present a simplified pattern due to the symmetrical substitution. The meta protons (H-3' and H-5') appear as a singlet at approximately δ 7.8-8.0 ppm [12] [13]. The absence of coupling in this signal confirms the symmetrical nature of the substitution pattern. The ortho methyl groups (2'-CH₃ and 6'-CH₃) manifest as a singlet at approximately δ 2.3-2.4 ppm, integrating for six protons [13].

The ¹³C NMR spectrum provides additional structural confirmation. The carbonyl carbon resonates at approximately δ 200-210 ppm, characteristic of aromatic ketones [12] [14]. The cyano carbon appears at approximately δ 118-120 ppm, while the quaternary carbon bearing the cyano group resonates around δ 110-115 ppm [10] [14]. The aromatic carbons display chemical shifts typical of substituted benzene rings, with specific values depending on the electronic effects of the substituents [12].

Mass Spectrometry

The mass spectrum of 4'-Cyano-2',6'-dimethylacetophenone exhibits a molecular ion peak at m/z 173, corresponding to the molecular formula C₁₁H₁₁NO [16]. The fragmentation pattern provides structural information through characteristic losses and rearrangements typical of acetophenone derivatives [16] [17].

The base peak commonly appears at m/z 158, resulting from the loss of a methyl radical (M-15) from the molecular ion [16] [17]. This fragmentation is characteristic of acetophenone derivatives and occurs through α-cleavage adjacent to the carbonyl group [16]. Additional significant fragments include m/z 130, arising from the loss of the acetyl group (M-43), and m/z 115, corresponding to the loss of both the acetyl group and a methyl radical [16] [17].

The presence of the cyano group influences the fragmentation pattern by stabilizing certain ionic species through resonance effects [16]. Fragment ions containing the cyano-substituted aromatic system tend to be more stable and appear with higher relative abundances compared to analogous fragments from unsubstituted acetophenones [16].

Conformational Analysis via Intramolecular Interactions

The conformational behavior of 4'-Cyano-2',6'-dimethylacetophenone is significantly influenced by steric and electronic interactions between the various substituents. The presence of methyl groups at the 2' and 6' positions creates substantial steric hindrance that affects the preferred conformation of the molecule [5] [6].

Computational studies on related acetophenone derivatives reveal that the optimal conformation involves rotation of the carbonyl group relative to the aromatic plane to minimize steric interactions [5] [6]. The dihedral angle between the carbonyl group and the aromatic ring is typically 20-40° from planarity, depending on the specific substitution pattern [6]. This non-planar arrangement reduces steric clashes between the acetyl methyl group and the ortho methyl substituents [5].

The cyano substituent at the para position introduces additional electronic effects that influence molecular conformation [1] [18]. The electron-withdrawing nature of the cyano group affects the electron density distribution across the aromatic system, potentially stabilizing certain conformational arrangements through electronic interactions [1]. The linear geometry of the C≡N group also imposes geometric constraints that contribute to the overall molecular shape [19].

Intramolecular interactions play a crucial role in determining the preferred conformation. Weak attractive interactions, such as C-H···π contacts between methyl groups and the aromatic ring, can stabilize specific conformational arrangements [20] [21]. Additionally, through-space interactions between the cyano group and nearby hydrogen atoms may influence the rotational barriers around key bonds [6].

The conformational preferences have significant implications for the compound's physical and chemical properties. The non-planar arrangement affects the extent of conjugation between the aromatic ring and carbonyl group, influencing spectroscopic properties and reactivity patterns [5] [6]. The steric hindrance created by the ortho methyl groups also impacts the accessibility of the carbonyl carbon for nucleophilic attack and other chemical transformations [18] [22].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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